molecular formula C10H15BClNO2S B6260004 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole CAS No. 2223038-84-2

2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Cat. No. B6260004
CAS RN: 2223038-84-2
M. Wt: 259.6
InChI Key:
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Description

2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CM5TMD) is a synthetic compound with a wide range of applications in scientific research. Its unique chemical structure and properties make it an ideal molecule for a variety of laboratory experiments. CM5TMD has been studied extensively in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of various organic compounds, and as an inhibitor of enzymes. 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has also been used to study the structure and function of proteins, as well as the mechanism of action of drugs. In addition, it has been used in the study of the structure and function of DNA and RNA.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is not yet fully understood. However, it is believed that 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole interacts with proteins, DNA, and RNA, and affects their structure and function. 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been shown to inhibit the activity of enzymes, which suggests that it may act as an inhibitor of enzymatic reactions. In addition, 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been found to interact with DNA and RNA, which suggests that it may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which suggests that it may act as an inhibitor of enzymatic reactions. In addition, 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been found to interact with DNA and RNA, which suggests that it may be involved in the regulation of gene expression. 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has also been found to affect the structure and function of proteins, as well as the structure and function of DNA and RNA.

Advantages and Limitations for Lab Experiments

The use of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to the use of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in laboratory experiments. It is not soluble in water, which makes it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, which limits its use in organic synthesis reactions.

Future Directions

There are a number of potential future directions for the use of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in scientific research. It could be used to study the structure and function of proteins, as well as the mechanism of action of drugs. Additionally, it could be used to study the regulation of gene expression, and to develop new drugs and therapies. Finally, 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole could be used to develop new catalysts and reagents for organic synthesis reactions.

Synthesis Methods

2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is synthesized via a multi-step process that involves the reaction of 2-chloro-4-methyl-1,3-thiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl. First, the 2-chloro-4-methyl-1,3-thiazole is reacted with potassium hydroxide to form a potassium salt. This salt is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl in a basic medium. The resulting product is then purified via recrystallization and crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves the reaction of 2-chloro-4-methyl-5-mercapto-1,3-thiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-chloro-4-methyl-5-mercapto-1,3-thiazole", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "To a solution of 2-chloro-4-methyl-5-mercapto-1,3-thiazole in a suitable solvent, add the palladium catalyst.", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture and stir at room temperature for several hours.", "Heat the reaction mixture to reflux and continue stirring for several hours.", "Allow the reaction mixture to cool and then filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain the desired product." ] }

CAS RN

2223038-84-2

Product Name

2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Molecular Formula

C10H15BClNO2S

Molecular Weight

259.6

Purity

95

Origin of Product

United States

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